(5S)-5-methyl-5-phenylimidazolidine-2,4-dione
Overview
Description
(5S)-5-methyl-5-phenylimidazolidine-2,4-dione is a chemical compound belonging to the class of imidazolidine-2,4-diones This compound is characterized by a five-membered ring structure containing two nitrogen atoms and two carbonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-5-methyl-5-phenylimidazolidine-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of phenylhydrazine with methyl isocyanate, followed by cyclization to form the imidazolidine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process may involve continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
(5S)-5-methyl-5-phenylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(5S)-5-methyl-5-phenylimidazolidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5S)-5-methyl-5-phenylimidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
(5S)-5-methylimidazolidine-2,4-dione: A structurally similar compound with a methyl group instead of a phenyl group.
Imidazolidine-2,4-dione: The parent compound without any substituents.
Uniqueness
(5S)-5-methyl-5-phenylimidazolidine-2,4-dione is unique due to the presence of both a methyl and a phenyl group, which can influence its chemical reactivity and biological activity. The phenyl group, in particular, can enhance the compound’s ability to interact with aromatic residues in proteins, potentially increasing its efficacy in certain applications.
Properties
CAS No. |
27539-12-4 |
---|---|
Molecular Formula |
C11H11NO2 |
Molecular Weight |
189.21 g/mol |
IUPAC Name |
(3S)-3-methyl-3-phenylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C11H11NO2/c1-11(7-9(13)12-10(11)14)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,12,13,14)/t11-/m0/s1 |
InChI Key |
UDESUGJZUFALAM-NSHDSACASA-N |
Isomeric SMILES |
C[C@]1(CC(=O)NC1=O)C2=CC=CC=C2 |
SMILES |
CC1(C(=O)NC(=O)N1)C2=CC=CC=C2 |
Canonical SMILES |
CC1(CC(=O)NC1=O)C2=CC=CC=C2 |
Synonyms |
(5S)-5-Methyl-5-phenyl-2,4-imidazolidinedione; (S)-5-Methyl-5-phenyl-2,4-imidazolidinedione; (S)-(+)-5-Methyl-5-phenyl-hydantoin; (+)-5-Methyl-5-phenylhydantoin; RPA 717879 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.